molecular formula C21H29NO4 B4035643 2,2-diallyl-1-(2,3,4-trimethoxybenzoyl)piperidine

2,2-diallyl-1-(2,3,4-trimethoxybenzoyl)piperidine

Cat. No.: B4035643
M. Wt: 359.5 g/mol
InChI Key: WWGTXUSCXGSEKK-UHFFFAOYSA-N
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Description

2,2-diallyl-1-(2,3,4-trimethoxybenzoyl)piperidine is a useful research compound. Its molecular formula is C21H29NO4 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.20965841 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activities of Piperidine Derivatives

Research into piperidine derivatives, such as the study of aromatic and heterocyclic esters of 1-methyl-4-piperidinol, has highlighted their potential antiepileptic activities. These compounds were evaluated through various assays, indicating that certain derivatives exhibited comparable or slightly more potent effects than diphenylhydantoin, a well-known anticonvulsant. These findings suggest a potential application of piperidine derivatives in developing new anticonvulsant agents. The interaction of these compounds with GABA receptor-chloride channel complexes and sodium channel sites further supports their relevance in scientific research aimed at understanding and treating epileptic conditions (Waters et al., 1986).

Synthesis and CNS Agent Potential

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system (CNS) agents. This research underlines the continuous interest in developing novel CNS agents based on the piperidine scaffold, showcasing the versatility of piperidine derivatives in medicinal chemistry (Bauer et al., 1976).

Antimicrobial Activity

The antimicrobial activity of certain piperidine derivatives has been documented, presenting another avenue of scientific exploration. Compounds such as 2,4-dibenzyloxy(diallyloxy)carbonyl-3-aryl-5-hydroxy-5-methylcyclohexanones have shown promising results against microbial strains, indicating the potential of piperidine derivatives in antimicrobial research and the development of new antimicrobial agents (Гейн et al., 2005).

Piperazine Synthesis via Visible-Light-Driven Protocols

While not directly related to 2,2-diallyl-1-(2,3,4-trimethoxybenzoyl)piperidine, the visible-light-driven Carboxylic Amine Protocol (CLAP) for synthesizing 2-substituted piperazines highlights innovative approaches in the synthesis of piperidine and piperazine derivatives. This method underscores the significance of light-driven reactions in organic synthesis, offering a mild and efficient pathway to valuable scaffolds in medicinal chemistry (Gueret et al., 2020).

Properties

IUPAC Name

[2,2-bis(prop-2-enyl)piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-6-12-21(13-7-2)14-8-9-15-22(21)20(23)16-10-11-17(24-3)19(26-5)18(16)25-4/h6-7,10-11H,1-2,8-9,12-15H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGTXUSCXGSEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCCCC2(CC=C)CC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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